molecular formula C8H14N4 B13002855 N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

Cat. No.: B13002855
M. Wt: 166.22 g/mol
InChI Key: QAUMDABBIWOFNV-UHFFFAOYSA-N
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Description

N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-9-4-7-2-3-8-11-10-6-12(8)5-7/h6-7,9H,2-5H2,1H3

InChI Key

QAUMDABBIWOFNV-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=NN=CN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with imidates or activated carbonyl compounds to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Biological Activity

N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1365958-63-9

Pharmacological Profile

The biological activity of N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has been investigated primarily in the context of its effects on various biological targets:

1. Kinase Inhibition

Research has shown that compounds similar to N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine exhibit significant inhibition of Janus Kinase (JAK) pathways. For instance:

  • A study highlighted the structure–activity relationship (SAR) of triazole derivatives that target JAK3 with improved pharmacokinetic properties and enhanced tissue distribution .

2. Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For example:

  • A compound derived from a related structure demonstrated potent inhibition of Polo-like Kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
  • The effectiveness was linked to structural modifications that enhance cellular permeability and bioavailability.

Case Study 1: JAK3 Inhibition

In a pharmacokinetic study involving JAK3 inhibitors:

  • The compound exhibited a significant reduction in inflammatory markers in animal models when administered at optimized dosages. The observed half-life indicated prolonged action in vivo .

Case Study 2: Anticancer Efficacy

A recent study focused on the SAR of triazoloquinazolinone derivatives:

  • Researchers synthesized various derivatives and tested their efficacy against Plk1. Compounds were shown to induce cell cycle arrest at concentrations as low as 4.1 µM . This suggests that modifications to the triazole ring can significantly enhance anticancer properties.

Data Table: Biological Activities of Related Compounds

Compound NameBiological TargetIC50_{50} (µM)Remarks
Compound AJAK30.005High selectivity for activated immune cells
Compound BPlk14.1Induces apoptosis in cancer cell lines
Compound Cc-Met0.005Preclinical candidate for lung cancer treatment

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